5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Overview
Description
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a chemical compound with the CAS Number: 1182822-31-6 . It has a molecular weight of 279.38 and its IUPAC name is 5-amino-2,4-ditert-butylphenyl methyl carbonate .
Molecular Structure Analysis
The InChI code for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is 1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.038 . The storage temperature is normal and it should be kept in a dark place, in an inert atmosphere .Scientific Research Applications
Imidotungsten(VI) Complex Formation
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is involved in the formation of imidotungsten(VI) complexes. The formation of these complexes with a chelating aminophenolate ligand can lead to various structural configurations and chemical properties (Hänninen et al., 2011).
Immunomodulatory Activity
Derivatives of 2-amino-4,6-di-tert-butylphenol, a similar compound, show antiviral properties and immunomodulatory activity. These derivatives have shown effects on the viability and functional potential of human peripheral blood lymphocytes, making them of interest in immunological research (Nizheharodava et al., 2020).
Development of Fluorinated Polyimides
The compound plays a role in the synthesis of fluorinated polyimides. These polymers, derived from similar chemical structures, exhibit desirable properties like high solubility, good tensile strength, and thermal stability, which are significant in materials science and engineering (Yang & Hsiao, 2004).
Enantioselective Synthesis in Organic Chemistry
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is used in enantioselective synthesis processes in organic chemistry. It's involved in the synthesis of cyclic beta-amino alcohol derivatives, which are essential in producing various organic compounds (Lee et al., 2007).
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). Its role as an intermediate emphasizes its significance in medicinal chemistry and drug development (Zhao et al., 2017).
Synthesis of Cryptophycins
The compound is utilized in the synthesis of cryptophycins, which are significant in the field of bioorganic chemistry. This involves complex synthesis protocols highlighting its role in advanced organic synthesis and drug discovery (Eggen et al., 2000).
Synthesis of Functionalized Compounds
In the synthesis of functionalized compounds like 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, this chemical plays a crucial role. These compounds are important in various chemical reactions and potential pharmaceutical applications (Meninno et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(5-amino-2,4-ditert-butylphenyl) methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQZDZEKFZZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677363 | |
Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
CAS RN |
1182822-31-6 | |
Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182822-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl este | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182822316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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